An In-depth Technical Guide to Ethyl 3,5-Bis(trifluoromethyl)phenylacetate
An In-depth Technical Guide to Ethyl 3,5-Bis(trifluoromethyl)phenylacetate
Abstract
This technical guide provides a comprehensive overview of Ethyl 3,5-Bis(trifluoromethyl)phenylacetate, a key chemical intermediate in organic synthesis and drug discovery. The document details the compound's physicochemical properties, structural characteristics, and provides a validated, step-by-step protocol for its synthesis and purification. Furthermore, it covers in-depth spectroscopic analysis, essential for structural confirmation and quality control. The guide also touches upon the significant applications and safety protocols, offering researchers, scientists, and drug development professionals a thorough resource for utilizing this versatile compound.
Introduction
Ethyl 3,5-Bis(trifluoromethyl)phenylacetate is an ester of significant interest in the fields of medicinal chemistry and materials science. Its structure, featuring a phenyl ring substituted with two highly electronegative trifluoromethyl (CF₃) groups, imparts unique properties to molecules that incorporate this moiety. The CF₃ groups are known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates, making this compound a valuable building block in pharmaceutical research.[1] This guide serves as a practical, hands-on manual for laboratory professionals, offering detailed methodologies and expert insights into the handling and application of this important chemical.
Physicochemical Properties and Structural Analysis
The molecular structure of Ethyl 3,5-Bis(trifluoromethyl)phenylacetate consists of a central benzene ring substituted at the 3 and 5 positions with trifluoromethyl groups. An ethyl acetate group is attached to the ring via a methylene bridge.
Molecular Structure
Caption: Chemical structure of Ethyl 3,5-Bis(trifluoromethyl)phenylacetate.
Physicochemical Data
The properties of this compound are summarized in the table below. It is typically a colorless to light yellow liquid at room temperature and is miscible with common organic solvents.[2][3]
| Property | Value | Source |
| CAS Number | 144632-97-3 | [3] |
| Molecular Formula | C₁₂H₁₀F₆O₂ | - |
| Molecular Weight | 300.19 g/mol | - |
| Appearance | Colorless to light yellow liquid | [3] |
| Boiling Point | 219.8±35.0 °C (Predicted) | [3] |
| Density | 1.329±0.06 g/cm³ (Predicted) | [3] |
| Solubility | Insoluble in water; miscible with ethanol, ether, chloroform | [2] |
Synthesis and Purification
Synthetic Strategy: Fischer Esterification
The most direct and common laboratory-scale synthesis of Ethyl 3,5-Bis(trifluoromethyl)phenylacetate is the Fischer esterification of its corresponding carboxylic acid, 3,5-Bis(trifluoromethyl)phenylacetic acid.[1] This acid-catalyzed reaction with ethanol is efficient and proceeds under relatively mild conditions. The choice of a strong acid catalyst, such as sulfuric acid, is crucial to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by ethanol.
Detailed Experimental Protocol
Materials:
-
3,5-Bis(trifluoromethyl)phenylacetic acid (1.0 eq)
-
Anhydrous Ethanol (20-30 eq, serves as reactant and solvent)
-
Concentrated Sulfuric Acid (0.1-0.2 eq, catalyst)
-
Saturated Sodium Bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Diethyl Ether or Ethyl Acetate (for extraction)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,5-Bis(trifluoromethyl)phenylacetic acid.
-
Add a significant excess of anhydrous ethanol to the flask.
-
Catalyst Addition: Carefully and slowly add concentrated sulfuric acid to the stirring mixture. The addition is exothermic and should be done in an ice bath to control the temperature.
-
Reflux: Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Reduce the volume of the mixture by removing most of the ethanol using a rotary evaporator.
-
Dilute the residue with diethyl ether (or ethyl acetate) and water.
-
Carefully neutralize the excess acid by washing the organic layer with saturated sodium bicarbonate solution until effervescence ceases.
-
Wash the organic layer with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
For high purity, the crude ester can be purified by vacuum distillation.[4]
-
Synthesis and Purification Workflow
The following diagram illustrates the logical flow from starting materials to the final, purified product.
Caption: Workflow for the synthesis and purification of the target ester.
Spectroscopic Characterization
Confirming the structure and purity of the synthesized Ethyl 3,5-Bis(trifluoromethyl)phenylacetate is paramount. Standard spectroscopic methods are employed for this purpose.
-
¹H NMR (Proton NMR): The proton NMR spectrum provides distinct signals for the different types of protons in the molecule.
-
A triplet at ~1.3 ppm corresponding to the methyl (CH₃) protons of the ethyl group.
-
A quartet at ~4.2 ppm from the methylene (CH₂) protons of the ethyl group.[5]
-
A singlet at ~3.8 ppm for the methylene (CH₂) protons adjacent to the phenyl ring.
-
Singlets in the aromatic region (~7.8-8.0 ppm) for the protons on the phenyl ring.
-
-
¹³C NMR (Carbon NMR): This technique helps in identifying all the unique carbon atoms in the structure.
-
¹⁹F NMR (Fluorine NMR): A single signal is expected for the six equivalent fluorine atoms of the two CF₃ groups.
-
IR (Infrared) Spectroscopy: Key functional groups can be identified. A strong absorption band around 1740 cm⁻¹ is characteristic of the ester carbonyl (C=O) stretch.
-
Mass Spectrometry (MS): This provides the molecular weight of the compound, confirming its elemental composition.
Applications in Research and Development
The 3,5-bis(trifluoromethyl)phenyl moiety is a privileged structure in medicinal chemistry.[6] Compounds containing this group are investigated for a variety of therapeutic applications.
-
Chemical Intermediate: Ethyl 3,5-Bis(trifluoromethyl)phenylacetate serves as a versatile building block for more complex molecules.[7] It is a precursor for synthesizing amides, more complex esters, and other derivatives.
-
Drug Discovery: The parent acid and its derivatives have been used in the synthesis of compounds with potential pharmacological activity, including as substance P (neurokinin-1) receptor antagonists.[8] The trifluoromethyl groups are strategically used to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates.[6]
-
Agrochemicals: Similar fluorinated compounds are often explored in the development of new pesticides and herbicides due to their enhanced biological activity and stability.
Safety and Handling
As a laboratory chemical, proper safety precautions must be observed when handling Ethyl 3,5-Bis(trifluoromethyl)phenylacetate and its precursor.
-
Hazard Identification: The precursor, 3,5-Bis(trifluoromethyl)phenylacetic acid, is known to cause skin and serious eye irritation, and may cause respiratory irritation.[9][10] Similar precautions should be taken with the ethyl ester.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[11][12]
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[11][13] Avoid contact with skin and eyes.[12][14]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11][12][13]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
References
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Scentspiracy. Ethyl Phenylacetate (CAS 101-97-3) – Sweet Floral-Honey Synthetic Ingredient for Perfumery. [Link]
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MDPI. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. [Link]
-
GSRS. 3,5-BIS(TRIFLUOROMETHYL)PHENYLACETIC ACID. [Link]
-
PubChem. 3,5-Bis(trifluoromethyl)phenylacetic acid | C10H6F6O2 | CID 123587. [Link]
-
ResearchGate. (PDF) Efficient Synthesis of (1R)‐[3,5‐Bis(trifluoromethyl)phenyl] Ethanol, a Key Intermediate for Aprepitant, an NK‐1 Receptor Antagonist. [Link]
- Google Patents. Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.
-
Chemsrc. Ethyl [3-(trifluoromethyl)phenyl]acetate | CAS#:331-33-9. [Link]
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ResearchGate. 12: 1H-NMR spectrum of 1-(3,5-bis(trifluoromethyl)phenyl)-3-cyclohexyl thiourea (TU) in CDCl3 (500 MHz). [Link]
-
PubChem. Methyl 2-[3,5-bis(trifluoromethyl)phenyl]acetate | C11H8F6O2 | CID 10401718. [Link]
-
Fisher Scientific. SAFETY DATA SHEET. [Link]
-
Organic Syntheses. ethyl phenylacetate. [Link]
- Google Patents. CN101973880A - Synthetic method of methyl (ethyl)
-
YouTube. NMR spectrum of ethyl acetate. [Link]
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